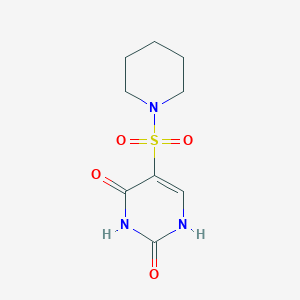![molecular formula C19H19N3O5 B11316678 N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11316678.png)
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of ethoxy and methoxy groups further enhances its reactivity and potential for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The ethoxyphenyl and methoxyphenoxy groups are introduced through nucleophilic substitution reactions, often using ethyl and methyl ethers as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound, enhancing its versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, acids, and bases under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-ethoxyphenoxy)acetamide: Similar structure but with reversed positions of the ethoxy and methoxy groups.
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both ethoxy and methoxy groups enhances its solubility and ability to participate in diverse chemical reactions, making it a valuable compound for various scientific and industrial purposes.
Eigenschaften
Molekularformel |
C19H19N3O5 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H19N3O5/c1-3-25-14-10-8-13(9-11-14)18-21-19(22-27-18)20-17(23)12-26-16-7-5-4-6-15(16)24-2/h4-11H,3,12H2,1-2H3,(H,20,22,23) |
InChI-Schlüssel |
UWYZNRDCKGXWGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11316597.png)
![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11316608.png)
![4-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B11316616.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11316622.png)
![7-(4-Hydroxyphenyl)-3-methyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11316624.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11316629.png)
![5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11316630.png)
![2-hydroxy-6-methyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)pyrimidin-4(3H)-one](/img/structure/B11316639.png)
![2-benzyl-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316645.png)

![7-(3,4-Dimethylphenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11316651.png)
![N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11316653.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11316661.png)
![N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11316663.png)
